N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide
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Overview
Description
N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is a chemical compound with the molecular formula C14H20N2O. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antifungal activity against candida spp .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the formation of yeast to mold as well as ergosterol formation in yeast cells . Ergosterol is an essential component of the fungal cell membrane, and its inhibition can lead to cell death.
Biochemical Pathways
Similar compounds have been found to inhibit the biosynthesis of ergosterol , a critical component of the fungal cell membrane. This inhibition disrupts the integrity of the cell membrane, leading to cell death.
Pharmacokinetics
Similar compounds have been found to be moderately toxic to humans . Further in-vitro toxicity studies are needed to understand the real-time toxic level.
Result of Action
Similar compounds have been found to exhibit potent antifungal activity against candida spp .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under solvent-free conditions , suggesting that the compound might be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide involves the reduction amination of 2-amino-phenyl-tert-butyl ketone . Another method includes the treatment of the N-carboxy anhydride with appropriate reagents to yield the desired product . These methods typically require specific reaction conditions, such as controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves scalable synthetic routes that minimize the use of toxic and hazardous reagents . The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be promoted by reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)[][5].
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can substitute the tert-butyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ in dichloromethane (DCM) under an argon atmosphere[][5].
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of α-cyanated products[5][5].
Scientific Research Applications
N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential neuroprotective effects and interactions with biological targets.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional methoxy groups.
Uniqueness
N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is unique due to its tert-butyl group, which enhances its stability and lipophilicity. This modification can lead to improved biological activity and better pharmacokinetic properties compared to its analogs .
Properties
IUPAC Name |
N-tert-butyl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-14(2,3)15-13(17)16-9-8-11-6-4-5-7-12(11)10-16/h4-7H,8-10H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVXUFDJYHLUBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.